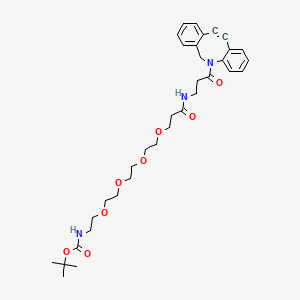

DBCO-NHCO-PEG4-NH-Boc

Descripción general

Descripción

DBCO-NHCO-PEG4-NH-Boc, also known as Dibenzocyclooctyne-NHCO-PEG4-NH-Boc, is a cleavable antibody-drug conjugate linker employed in the synthesis of antibody-drug conjugates. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition reactions. The compound contains a dibenzocyclooctyne group, a polyethylene glycol spacer, and a Boc-protected amine group, making it a versatile reagent for bioconjugation and drug delivery applications .

Aplicaciones Científicas De Investigación

DBCO-NHCO-PEG4-NH-Boc has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.

Biology: Employed in the labeling and detection of biomolecules, as well as in the study of protein-protein interactions.

Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery and cancer therapy.

Industry: Applied in the production of functionalized materials and nanomaterials for various industrial applications

Análisis Bioquímico

Biochemical Properties

DBCO-NHCO-PEG4-NH-Boc plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs. The compound contains a dibenzocyclooctyne (DBCO) group that reacts with azide-containing molecules through SPAAC reactions . This reaction is catalyst-free and occurs under mild conditions, making it suitable for various biological applications. This compound interacts with enzymes, proteins, and other biomolecules that contain azide groups, facilitating the formation of stable triazole linkages .

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of therapeutic agents. In the context of ADCs, the compound enables the conjugation of cytotoxic drugs to antibodies, which can then selectively target and kill cancer cells . This targeted approach minimizes damage to healthy cells and enhances the efficacy of the treatment. Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism by enabling the precise modification of biomolecules .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to undergo SPAAC reactions with azide-containing biomolecules . This reaction forms a stable triazole linkage, which can be used to link therapeutic agents to targeting molecules such as antibodies or small molecules. The compound’s PEG4 linker enhances its solubility and biocompatibility, allowing it to function effectively in biological environments . This compound can also facilitate enzyme inhibition or activation by enabling the precise modification of enzyme active sites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable at -20°C for up to three years in its pure form and for shorter periods when in solution . Over time, the compound may degrade, potentially affecting its efficacy in biochemical reactions. Long-term studies have shown that this compound can maintain its activity in both in vitro and in vivo settings, although its stability may vary depending on the specific conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound is generally well-tolerated and effective in facilitating the targeted delivery of therapeutic agents . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions . It is important to optimize the dosage to achieve the desired therapeutic effects while minimizing any harmful side effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s PEG4 linker enhances its solubility and biocompatibility, allowing it to be efficiently metabolized in biological systems . The metabolic pathways of this compound may involve its degradation into smaller components that can be further processed by cellular enzymes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s PEG4 linker enhances its solubility, allowing it to be efficiently transported across cellular membranes . Once inside the cells, this compound can localize to specific cellular compartments, where it can exert its biochemical effects . The distribution of the compound within tissues can also be influenced by its interactions with extracellular matrix components and other biomolecules .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function. The compound’s PEG4 linker and DBCO group enable it to target specific cellular compartments, such as the cytoplasm or nucleus . Post-translational modifications and targeting signals can further direct the compound to specific organelles, where it can interact with biomolecules and exert its effects . Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-NHCO-PEG4-NH-Boc involves multiple steps, starting with the preparation of the dibenzocyclooctyne group. This group is then linked to a polyethylene glycol chain, followed by the introduction of a Boc-protected amine group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide, dichloromethane, and dimethylformamide. The reactions are carried out under inert conditions to prevent oxidation and other side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in batch processes, with careful monitoring of reaction conditions to optimize yield and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

DBCO-NHCO-PEG4-NH-Boc primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition. This reaction is highly efficient and does not require a copper catalyst, making it suitable for bioconjugation applications. The compound can also undergo deprotection reactions under acidic conditions to remove the Boc group, exposing the amine functionality for further modifications .

Common Reagents and Conditions

Strain-Promoted Alkyne-Azide Cycloaddition: This reaction involves the use of azide-containing molecules and is typically carried out in aqueous or organic solvents.

Deprotection Reaction: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.

Major Products Formed

Bioconjugates: The primary products formed from the click chemistry reactions are bioconjugates, where the DBCO group is linked to azide-containing biomolecules.

Amine-Functionalized Compounds: Deprotection of the Boc group yields amine-functionalized compounds, which can be further modified for various applications.

Mecanismo De Acción

The mechanism of action of DBCO-NHCO-PEG4-NH-Boc involves its ability to undergo strain-promoted alkyne-azide cycloaddition reactions. The dibenzocyclooctyne group reacts with azide-containing molecules to form stable triazole linkages. This reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for bioconjugation and drug delivery applications. The polyethylene glycol spacer enhances the solubility and biocompatibility of the compound, while the Boc-protected amine group allows for further functionalization .

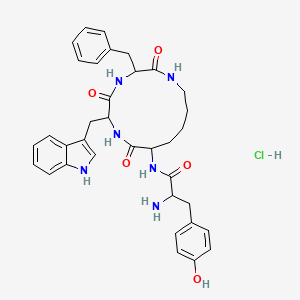

Comparación Con Compuestos Similares

DBCO-NHCO-PEG4-NH-Boc is unique due to its combination of a dibenzocyclooctyne group, a polyethylene glycol spacer, and a Boc-protected amine group. Similar compounds include:

DBCO-PEG4-Biotin: Contains a biotin group instead of a Boc-protected amine, used for biotinylation applications.

DBCO-PEG4-NHS Ester: Contains an NHS ester group for amine-reactive conjugation.

DBCO-PEG4-Azide: Contains an azide group for further click chemistry reactions.

These compounds share the dibenzocyclooctyne group but differ in their functional groups, making them suitable for various specific applications.

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N3O8/c1-34(2,3)45-33(40)36-17-19-42-21-23-44-25-24-43-22-20-41-18-15-31(38)35-16-14-32(39)37-26-29-10-5-4-8-27(29)12-13-28-9-6-7-11-30(28)37/h4-11H,14-26H2,1-3H3,(H,35,38)(H,36,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOUOEOEOWCRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B606884.png)

![9H-Pyrrolo[1',2':2,3]isoindolo[4,5,6-cd]indol-9-one, 10-acetyl-2,6,6a,7,11a,11b-hexahydro-11-hydroxy-7,7-dimethyl-, (6aR,11aS,11bR)-](/img/structure/B606886.png)